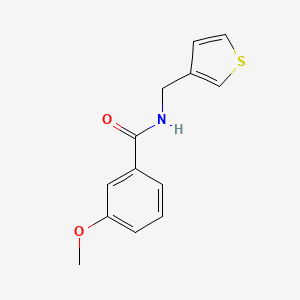![molecular formula C14H16N2O3S2 B6536828 4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1058491-68-1](/img/structure/B6536828.png)
4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a thiophen-3-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions to form 4-(dimethylsulfamoyl)benzamide.
Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-(dimethylsulfamoyl)benzamide with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzamides, halobenzamides
Applications De Recherche Scientifique
4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be used as a probe to study biological processes involving sulfamoyl and thiophene groups.
Industry: Used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dimethylsulfamoyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The thiophene ring can contribute to π-π stacking interactions with aromatic residues in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(dimethylsulfamoyl)benzamide: Lacks the thiophen-3-ylmethyl group, which may reduce its versatility in certain applications.
N-[(thiophen-3-yl)methyl]benzamide: Lacks the dimethylsulfamoyl group, which may affect its binding affinity and specificity in biological systems.
Thiophene derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) are similar in structure but may have different electronic properties and applications.
Uniqueness
4-(dimethylsulfamoyl)-N-[(thiophen-3-yl)methyl]benzamide is unique due to the combination of the dimethylsulfamoyl group and the thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-16(2)21(18,19)13-5-3-12(4-6-13)14(17)15-9-11-7-8-20-10-11/h3-8,10H,9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKFOAXYMODSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-propyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536749.png)
![2-oxo-N-[(thiophen-3-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B6536753.png)

![2-chloro-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536767.png)
![3,4,5-triethoxy-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536773.png)
![2-methyl-N-[(thiophen-3-yl)methyl]propanamide](/img/structure/B6536781.png)
![N-[(thiophen-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B6536789.png)
![2-(naphthalen-1-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536794.png)
![2-(4-tert-butylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536799.png)
![N-[(thiophen-3-yl)methyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6536804.png)
![2-(2,4-dichlorophenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536814.png)
![4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide](/img/structure/B6536822.png)
![2-(3-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536832.png)
![2-(2-methylphenoxy)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B6536834.png)
